4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
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Description
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C25H25N3O4S2 and its molecular weight is 495.61. The purity is usually 95%.
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Biological Activity
The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Structural Characteristics
This compound features several notable structural components:
- Dihydroisoquinoline moiety : Known for various pharmacological properties.
- Sulfonamide group : Often associated with antimicrobial activity.
- Benzamide structure : Commonly found in drugs targeting various biological pathways.
The molecular formula is C26H24N4O4S with a molecular weight of approximately 488.6 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The sulfonamide group can inhibit enzymes involved in various metabolic pathways. For instance, similar compounds have shown inhibition of aldo-keto reductase AKR1C3, which is implicated in cancer progression .
- Receptor Modulation : The compound may modulate receptor functions through binding interactions that alter signaling pathways.
Antitumor Activity
Research has indicated that derivatives of the dihydroisoquinoline structure exhibit significant antitumor activity. A study highlighted that compounds with similar structures could reduce tumor cell viability by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
Compounds containing sulfonamide groups are well-documented for their antimicrobial effects. For example, studies have shown that related compounds can effectively inhibit bacterial growth by targeting folate synthesis pathways .
Case Studies
Study | Findings |
---|---|
Study 1 | Investigated the antitumor effects of dihydroisoquinoline derivatives. Found significant reductions in tumor cell viability and induction of apoptosis in vitro. |
Study 2 | Evaluated the antimicrobial efficacy of sulfonamide-containing compounds. Demonstrated effective inhibition against multiple bacterial strains. |
Study 3 | Explored the enzyme inhibitory potential of related compounds on AKR1C3. Identified structural features critical for binding affinity and selectivity. |
Synthesis Methods
The synthesis of this compound typically involves several steps:
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-25(2)13-20-22(21(29)14-25)33-24(26-20)27-23(30)17-7-9-19(10-8-17)34(31,32)28-12-11-16-5-3-4-6-18(16)15-28/h3-10H,11-15H2,1-2H3,(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SABPJDURLCUPBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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